3-(2-Azidophenyl)propanoic acid
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Overview
Description
3-(2-Azidophenyl)propanoic acid is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidophenyl)propanoic acid typically involves the introduction of an azide group to a phenylpropanoic acid derivative. One common method includes the diazotization of 2-aminophenylpropanoic acid followed by treatment with sodium azide. The reaction conditions often require a controlled temperature environment and the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Azidophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, solvents like ethanol or water, and controlled temperatures.
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas, palladium catalysts, and solvents like methanol.
Major Products:
Substitution Reactions: Amines and other nitrogen-containing derivatives.
Click Chemistry: Triazoles.
Reduction Reactions: Amines.
Scientific Research Applications
3-(2-Azidophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Azidophenyl)propanoic acid primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. In biological systems, the azide group can be used to modify proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
- 3-(4-Azidophenyl)propanoic acid
- 3-Azidopropanoic acid
- 4-Azidobenzoic acid
Comparison: 3-(2-Azidophenyl)propanoic acid is unique due to the position of the azide group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 3-(4-Azidophenyl)propanoic acid, the ortho position of the azide group in this compound may result in different steric and electronic effects, potentially leading to distinct reaction pathways and products.
Properties
IUPAC Name |
3-(2-azidophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8-4-2-1-3-7(8)5-6-9(13)14/h1-4H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJJHFBYPFCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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